2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine
Brand Name: Vulcanchem
CAS No.: 144800-63-5
VCID: VC21092781
InChI: InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
SMILES: C1C2=CC=CC=C2CC1(CN)N
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

CAS No.: 144800-63-5

Cat. No.: VC21092781

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine - 144800-63-5

Specification

CAS No. 144800-63-5
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-(aminomethyl)-1,3-dihydroinden-2-amine
Standard InChI InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
Standard InChI Key MRKKQBDPZGKJCC-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CC1(CN)N
Canonical SMILES C1C2=CC=CC=C2CC1(CN)N

Introduction

Chemical Identity and Structure

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine (CAS No. 144800-63-5) is an indane derivative characterized by two amine functional groups attached to the central five-membered ring. Its molecular formula is C10H14N2 with a molecular weight of 162.23 g/mol . The compound consists of a benzene ring fused to a five-membered ring, with one amine group directly attached to the 2-position of the five-membered ring and another amine group attached via a methylene bridge to the same carbon atom .

Structural Identifiers

The chemical structure can be represented through various notation systems as shown in Table 1.

Table 1: Chemical Identifiers of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Identifier TypeValue
IUPAC Name2-(aminomethyl)-1,3-dihydroinden-2-amine
CAS Number144800-63-5
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
InChIInChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
InChIKeyMRKKQBDPZGKJCC-UHFFFAOYSA-N
SMILESC1C2=CC=CC=C2CC1(CN)N

Chemical Reactivity

Based on its structure, 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine is expected to exhibit reactivity characteristic of primary amines, including:

  • Nucleophilic addition and substitution reactions

  • Acylation to form amides

  • Formation of imines with aldehydes and ketones

  • Salt formation with acids

The presence of two primary amine groups potentially allows for selective transformations and the construction of more complex molecular architectures.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM6.1641 mL30.8204 mL61.6409 mL
5 mM1.2328 mL6.1641 mL12.3282 mL
10 mM0.6164 mL3.082 mL6.1641 mL

Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine:

Simple Aminoindanes

2,3-Dihydro-1H-inden-2-amine (2-aminoindane, 2-AI) is a simpler aminoindane that has been studied more extensively. It acts as a selective substrate for norepinephrine transporter (NET) and dopamine transporter (DAT) . This compound is described as a rigid analogue of amphetamine that partially substitutes for it in rat drug discrimination tests .

N-Substituted Derivatives

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) is a related compound with different metabolic properties. Studies have shown that while 2-AI was left largely unmetabolized in pooled human liver microsomes (pHLM) incubations, NM-2-AI formed a hydroxylamine and diastereomers of a hydroxylated metabolite .

Geminal-Disubstituted Derivatives

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine represents another related compound with an N,N-dimethylamine group instead of the primary amine directly attached to the indane ring . This structural variation likely influences properties such as lipophilicity, basicity, and receptor interactions.

Analytical Methods

For identification and analysis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, several techniques may be employed based on approaches used for similar compounds:

  • Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has been used to study metabolites of related aminoindanes

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for determining three-dimensional structure

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